
Dispiro(2.0.2.3)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro(2.0.2.3)nonane is a unique organic compound characterized by its distinctive spirocyclic structure. It consists of two cyclopropane rings and one cyclobutane ring, all sharing a single carbon atom. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.3)nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the photochemical reaction of olefins with carbenes, leading to the formation of the spirocyclic structure. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields the spiro compound through a Corey–Chaykovsky reaction .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro(2.0.2.3)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into less strained ring systems.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, often facilitated by the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce less strained hydrocarbons.
Applications De Recherche Scientifique
Dispiro(2.0.2.3)nonane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of strained ring systems and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug design and development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for more complex chemical compounds.
Mécanisme D'action
The mechanism of action of Dispiro(2.0.2.3)nonane is primarily related to its strained ring system, which makes it highly reactive. The spirocyclic structure can interact with various molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, making this compound a valuable compound in synthetic organic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dispiro(2.1.3.1)nonane
- Trispiro(2.1.1.3)nonane
- 1,1,5,5-Tetrachlorodispirononane
Uniqueness
Dispiro(2.0.2.3)nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to other spiro compounds, it has a higher degree of ring strain, making it more reactive and suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
24973-90-8 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
dispiro[2.0.24.33]nonane |
InChI |
InChI=1S/C9H14/c1-2-8(4-5-8)9(3-1)6-7-9/h1-7H2 |
Clé InChI |
LEWHVRINFUSXMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2)C3(C1)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



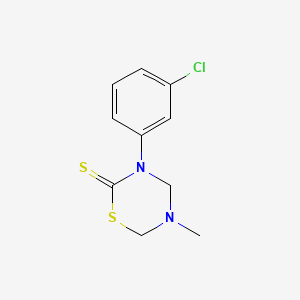

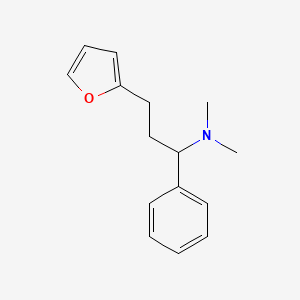
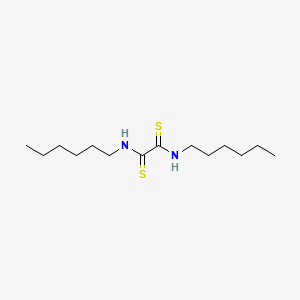

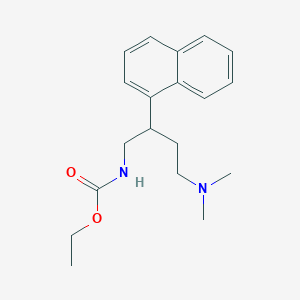
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)

![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
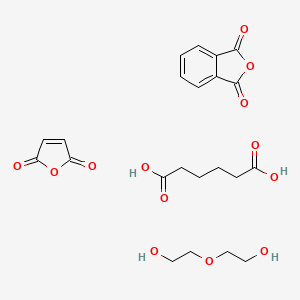

![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)

